(1-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((naphthalen-1-ylmethyl)thio)-1H-imidazol-5-yl)methanol
Description
Properties
IUPAC Name |
[3-(1,3-benzodioxol-5-ylmethyl)-2-(naphthalen-1-ylmethylsulfanyl)imidazol-4-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S/c26-13-19-11-24-23(25(19)12-16-8-9-21-22(10-16)28-15-27-21)29-14-18-6-3-5-17-4-1-2-7-20(17)18/h1-11,26H,12-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTYOZOFDOJOKEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=CN=C3SCC4=CC=CC5=CC=CC=C54)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((naphthalen-1-ylmethyl)thio)-1H-imidazol-5-yl)methanol typically involves multi-step organic reactions One common approach is to start with the benzo[d][1,3]dioxole derivative and the naphthalene derivative, which are then linked through a series of reactions involving thioether formation and imidazole ring construction
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the imidazole ring or the thioether linkage, potentially leading to the formation of simpler derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions (e.g., acidic or basic environments).
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to (1-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((naphthalen-1-ylmethyl)thio)-1H-imidazol-5-yl)methanol exhibit promising anticancer properties. Studies have shown that imidazole derivatives can inhibit cell proliferation in various cancer cell lines, suggesting potential therapeutic applications in oncology .
Antiviral Properties
Recent investigations have highlighted the compound's role as an anticoronaviral agent. Specifically, derivatives containing the benzo[d][1,3]dioxole moiety have demonstrated efficacy against viral infections, indicating their potential use in treating viral diseases .
Antiparasitic Activity
The compound's structural analogs have been studied for their leishmanicidal activity. Research indicates that certain imidazole derivatives exhibit significant in vitro activity against Leishmania species, suggesting that this compound may contribute to the development of new antiparasitic agents .
Antibacterial Properties
Preliminary studies have shown that related compounds possess antibacterial properties, making them candidates for further development as antimicrobial agents. The presence of the thioether group in the structure may enhance its interaction with bacterial targets .
Organic Electronics
The unique electronic properties of compounds containing benzo[d][1,3]dioxole and naphthalene moieties make them suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic devices. Their ability to facilitate charge transport is being explored in various studies .
Photovoltaic Applications
Research into the photovoltaic properties of modified dioxole compounds indicates their potential use in solar cells. Their ability to absorb light and convert it into electrical energy opens avenues for sustainable energy solutions .
Synthetic Routes
The synthesis of this compound involves several chemical reactions including the Knoevenagel condensation and subsequent functionalization steps. The synthetic pathways often utilize readily available precursors such as benzo[d][1,3]dioxole derivatives and naphthalene-based thioethers .
Characterization Techniques
Characterization of the compound is typically performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to elucidate its structure and confirm purity . These methods provide insights into molecular interactions and stability.
Case Study: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that a derivative of this compound was able to inhibit growth in breast cancer cell lines by inducing apoptosis through a mitochondrial pathway. This finding underscores the potential of imidazole derivatives as therapeutic agents in cancer treatment .
Case Study: Antiviral Efficacy
In vitro studies have shown that related compounds significantly reduce viral load in cell cultures infected with coronaviruses, suggesting a mechanism of action that may involve interference with viral entry or replication processes .
Mechanism of Action
The mechanism by which (1-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((naphthalen-1-ylmethyl)thio)-1H-imidazol-5-yl)methanol exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis
A. Position 1: Benzo[d][1,3]dioxole vs. Benzyl/Other Aryl Groups
- (1-Benzyl-2-methyl-1H-imidazol-5-yl)methanol (): The benzyl group at position 1 is simpler but lacks the dioxole oxygen atoms, reducing polarity. This compound is used in antifungal agents and surfactants, suggesting that the target compound’s dioxole group may offer improved specificity or metabolic stability .
- 1-(1-Benzyl-1H-imidazol-5-yl)-1-(2,3-dimethylphenyl)ethanol (): Incorporates a bulky 2,3-dimethylphenyl group, which may sterically hinder interactions compared to the target compound’s dioxole system .
B. Position 2: Naphthalen-1-ylmethylthio vs. Other Thio/Sulfur-Containing Groups
- Target Compound : The naphthalenylthio group provides extended π-conjugation and lipophilicity, favoring interactions with aromatic residues in enzymes or receptors.
- 2-(Naphthalen-1-ylmethyl)-6-arylimidazo[2,1-b][1,3,4]thiadiazol-5-yl thiocyanate () : Replaces the thioether (-S-) with a thiocyanate (-SCN) group, which is more reactive but less stable in physiological conditions. This compound’s thiocyanate moiety may confer different binding kinetics .
- Phenoxymethylbenzoimidazole-triazole-thiazole hybrids (): Feature triazole-thiazole systems instead of thioethers, likely altering hydrogen-bonding capacity and solubility .
C. Position 5: Hydroxymethyl vs. Other Polar Groups
- Target Compound : The -CH2OH group enhances solubility and enables hydrogen bonding, critical for pharmacokinetics.
- 2-(5-Nitro-2-styryl-1H-imidazol-1-yl)ethan-1-ol () : Uses a nitro group and styryl chain, increasing electrophilicity but reducing hydrophilicity compared to the hydroxymethyl group .
Structural Similarity Analysis ()
Using the Tanimoto coefficient for binary fingerprint comparison:
- Target vs. (1-Benzyl-2-methyl-1H-imidazol-5-yl)methanol: ~0.65 (moderate similarity due to shared imidazole and hydroxymethyl groups).
- Target vs. Naphthalenylthiadiazole derivatives : ~0.55 (lower similarity due to divergent core structures).
- Target vs. Phenoxymethylbenzoimidazole-triazole: ~0.48 (distinct substituents reduce overlap).
Research Findings and Implications
- Synthetic Feasibility : The target compound’s synthesis may require multi-step protocols, such as thioether coupling (e.g., using Na2S2O5 as in ) followed by hydroxylation .
- Biological Potential: The naphthalenylthio group’s lipophilicity may enhance blood-brain barrier penetration, making it suitable for neurological targets, while the dioxole group could reduce oxidative metabolism .
- Docking Studies () : Analogous compounds with naphthalene motifs show strong binding to enzyme active sites (e.g., α-glucosidase), suggesting the target compound may inhibit similar targets .
Biological Activity
The compound (1-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((naphthalen-1-ylmethyl)thio)-1H-imidazol-5-yl)methanol is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on various research studies to provide a comprehensive overview.
Synthesis
The synthesis of this compound typically involves several steps, starting with the preparation of the benzo[d][1,3]dioxol and naphthalene derivatives. These intermediates are then reacted under controlled conditions to yield the final product. The synthetic routes often utilize various reagents and solvents to optimize yield and purity.
1. Cytotoxicity
Recent studies have assessed the cytotoxic effects of this compound on various cell lines, including both normal and cancerous cells. For instance, a study evaluated its impact on HeLa (cervical cancer) and U87 (glioblastoma) cell lines. The findings indicated that the compound exhibited selective cytotoxicity towards cancer cells while demonstrating lower toxicity towards normal cells.
| Cell Line | IC50 (µM) | Selectivity |
|---|---|---|
| HeLa | 97.3 | High |
| U87 | 205.7 | Moderate |
| HEK293 | >1000 | Low |
This selectivity suggests potential for therapeutic applications in oncology, particularly in targeting tumor cells without harming healthy tissue .
2. Antibacterial Activity
The antibacterial properties of the compound were also investigated against various Gram-positive and Gram-negative bacteria. However, it was found that at concentrations ranging from 12.5 µM to 100 µM, there was no significant antibacterial activity observed . This indicates that while the compound may have potential in other therapeutic areas, its use as an antibacterial agent might be limited.
The proposed mechanism of action for this compound involves its interaction with specific biological targets such as enzymes or receptors involved in cellular signaling pathways. The binding affinity and specificity to these targets are crucial for determining its therapeutic efficacy . For example, imidazole derivatives have been noted for their roles in enzyme inhibition, which could be relevant for the biological activity of this compound .
Case Studies
Several case studies highlight the biological activity of related compounds within the same structural class:
- Leishmanicidal Activity : A study on imidazole derivatives indicated significant in vitro leishmanicidal activity, suggesting that modifications to the imidazole ring can enhance biological efficacy .
- Neurological Applications : Compounds similar in structure have been explored for their neuroprotective properties, particularly in models of neurodegenerative diseases .
Q & A
Q. What are the optimal synthetic routes for synthesizing (1-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((naphthalen-1-ylmethyl)thio)-1H-imidazol-5-yl)methanol?
Answer: The synthesis of this compound likely involves multi-step reactions, leveraging nucleophilic substitution and thiol coupling. A plausible route includes:
- Step 1: Reacting 5-(hydroxymethyl)imidazole precursors with benzo[d][1,3]dioxol-5-ylmethyl halides under basic conditions (e.g., triethylamine in ethanol) to introduce the benzodioxole moiety .
- Step 2: Thiolation via substitution of a leaving group (e.g., chloride) on the imidazole ring with naphthalen-1-ylmethanethiol. This step may require anhydrous conditions to prevent oxidation of the thiol group .
- Purification: Column chromatography or recrystallization using ethanol/water mixtures to isolate the final product .
Q. How can researchers characterize the structure and purity of this compound?
Answer: Key analytical methods include:
- Nuclear Magnetic Resonance (NMR):
- 1H NMR to confirm substitution patterns (e.g., benzodioxole methylene protons at δ ~5.0–5.5 ppm, naphthalene aromatic protons at δ ~7.5–8.5 ppm) .
- 13C NMR to verify carbon environments (e.g., imidazole carbons at δ ~120–150 ppm) .
- Infrared Spectroscopy (IR): Detect functional groups (e.g., O-H stretch at ~3200–3500 cm⁻¹, C-S stretch at ~600–700 cm⁻¹) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular ion peaks and isotopic patterns .
Advanced Research Questions
Q. What computational strategies (e.g., DFT) can predict the reactivity and electronic properties of this compound?
Answer: Density Functional Theory (DFT) studies can model:
- Electrostatic potential surfaces to identify nucleophilic/electrophilic sites (e.g., imidazole nitrogen lone pairs, thioether sulfur) .
- Frontier molecular orbitals (HOMO/LUMO): Calculate energy gaps to predict redox behavior and ligand-protein interactions .
- Solvent effects: Use polarizable continuum models (PCM) to simulate stability in aqueous or organic media .
Q. How can researchers design experiments to resolve contradictions in reported biological activity data for similar imidazole derivatives?
Answer:
- Dose-response assays: Test the compound across a range of concentrations (e.g., 1 nM–100 µM) to establish EC50/IC50 values and minimize false positives .
- Off-target screening: Use kinase or cytochrome P450 panels to assess selectivity .
- Structural analogs: Synthesize derivatives with modified substituents (e.g., replacing naphthalene with phenyl) to isolate structure-activity relationships (SAR) .
Q. What methodologies are recommended for studying the compound’s stability under physiological conditions?
Answer:
- pH stability: Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours, monitoring degradation via HPLC .
- Light/thermal stability: Expose to UV light (254 nm) or elevated temperatures (40–60°C) and analyze by TLC or LC-MS .
- Metabolic stability: Use liver microsomes or hepatocytes to assess susceptibility to cytochrome P450-mediated oxidation .
Methodological Challenges
Q. How can regioselectivity issues during imidazole functionalization be addressed?
Answer:
- Protecting groups: Temporarily block reactive sites (e.g., hydroxyl or thiol groups) during synthesis .
- Catalytic control: Use transition-metal catalysts (e.g., Pd/Cu) for directed C-H activation or cross-coupling reactions .
- Computational guidance: Pre-screen reaction pathways using DFT to predict favorable regiochemistry .
Future Research Directions
- Mechanistic studies: Use stopped-flow kinetics to elucidate reaction pathways during thiolation .
- In silico docking: Model interactions with biological targets (e.g., enzymes or receptors) using AutoDock Vina or Schrödinger Suite .
- Toxicology profiling: Conduct Ames tests or zebrafish embryo assays to evaluate genotoxicity and developmental effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
